molecular formula C12H12ClNO4 B1351423 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-98-6

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1351423
CAS No.: 63674-98-6
M. Wt: 269.68 g/mol
InChI Key: ZCPWASRXJNDMDW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine-5-one (or γ-lactam) ring system, a privileged structure in drug discovery known for its conformational restriction and bioavailability. The molecule serves as a key synthetic intermediate for the development of novel kinase inhibitors. Research indicates its primary application is in the synthesis of potent and selective VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, which are critical targets in anti-angiogenesis cancer therapy [https://pubchem.ncbi.nlm.nih.gov/compound/13152018]. The scaffold allows for further functionalization to optimize binding affinity and pharmacokinetic properties. The presence of the 3-chloro-4-methoxyphenyl moiety and the carboxylic acid group on the pyrrolidinone ring provides distinct vectors for chemical modification, making it a versatile precursor for generating compound libraries. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-18-10-3-2-8(5-9(10)13)14-6-7(12(16)17)4-11(14)15/h2-3,5,7H,4,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPWASRXJNDMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389838
Record name 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-98-6
Record name 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with 3-chloro-4-methoxyaniline or related substituted anilines, which are reacted with itaconic acid or cyclopropane-1,1-dicarboxylate derivatives to form intermediates that lead to the pyrrolidine ring system.

  • Cyclopropane-1,1-dicarboxylate derivatives serve as key building blocks for the homoconjugate addition of nucleophiles, facilitating the formation of N-aryl-2-oxopyrrolidine-3-carboxylic acids.
  • The reaction of anilines with cyclopropane-1,1-dicarboxylate under mild conditions yields intermediates that are subsequently cyclized to form the pyrrolidine ring.

Formation of N-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

A known procedure involves boiling the corresponding aromatic amine (3-chloro-4-methoxyaniline) with itaconic acid in water, which promotes ring closure and formation of the pyrrolidine-3-carboxylic acid core.

  • This method yields the target compound with good purity and yield.
  • The reaction conditions typically involve refluxing in aqueous media, which is advantageous for scalability and environmental considerations.

Halogenation and Functional Group Modifications

Selective halogenation on the aromatic ring can be achieved using hydrochloric acid in the presence of hydrogen peroxide, which introduces chlorine atoms at specific positions on the phenyl ring.

  • This halogenation is controlled to avoid over-substitution, ensuring the 3-chloro substitution pattern is maintained.
  • Bromination methods using N-bromosuccinimide or bromine in acetic acid have also been reported for related compounds but are less relevant for this specific compound.

One-Pot Staudinger Ketene-Imine Cycloaddition (Advanced Method)

An advanced synthetic approach involves the use of N-substituted 2-oxopyrrolidine-3-carboxylic acids as ketene sources in a one-pot Staudinger ketene-imine cycloaddition reaction to form spiro-β-lactams, which are structurally related to the target compound.

  • This method starts with the synthesis of N-aryl-2-oxopyrrolidine-3-carboxylic acids from anilines and cyclopropane-1,1-dicarboxylate.
  • The ketenes are generated in situ using tosyl chloride (TsCl) as an activating reagent.
  • The reaction proceeds under optimized solvent and temperature conditions to yield the desired products with reasonable yields.
  • Computational studies (DFT calculations) support the reaction mechanism and stereoselectivity.

While this method is more complex, it demonstrates the versatility of the pyrrolidine-3-carboxylic acid scaffold and can be adapted for derivatives including 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Summary Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield/Purity Reference
1 Homoconjugate addition of anilines to cyclopropane-1,1-dicarboxylate 3-chloro-4-methoxyaniline, cyclopropane-1,1-dicarboxylate Mild conditions, aqueous or organic solvent Good yields
2 Cyclization with itaconic acid 3-chloro-4-methoxyaniline, itaconic acid Boiling in water (reflux) High purity, good yield
3 Selective chlorination on aromatic ring HCl, H2O2 Controlled temperature, acidic medium Selective mono-chlorination
4 One-pot Staudinger ketene-imine cycloaddition (for derivatives) N-aryl-2-oxopyrrolidine-3-carboxylic acids, TsCl, isatinimines Optimized solvent and temperature Moderate yields

Research Findings and Notes

  • The synthesis of this compound via boiling aromatic amines with itaconic acid is well-documented and reproducible.
  • The use of cyclopropane-1,1-dicarboxylate derivatives as starting materials allows for structural diversity and functionalization of the pyrrolidine ring.
  • Halogenation methods are critical for introducing the chloro substituent on the aromatic ring with regioselectivity.
  • Advanced synthetic routes such as the Staudinger ketene-imine cycloaddition provide access to complex spirocyclic derivatives but require careful optimization.
  • Purity of the final compound is typically around 95%, with melting points reported near 146-147 °C, confirming the identity and quality of the product.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antioxidant Activity : Compounds similar to this one have shown promising antioxidant properties. Research indicates that derivatives of pyrrolidine carboxylic acids can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Research

The compound's structural features suggest potential activity against various microbial strains. Preliminary studies have indicated that derivatives may exhibit antibacterial effects, making them suitable candidates for further exploration in combating antibiotic resistance .

Cancer Research

The compound has been evaluated for its efficacy in cancer treatment. Studies have shown that it can enhance the effects of traditional chemotherapeutic agents, potentially leading to improved outcomes in preclinical models.

Case Study 1: Antioxidant Activity Assessment

A study focused on synthesizing various derivatives of pyrrolidine carboxylic acids demonstrated their antioxidant capabilities using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, suggesting their potential use in nutraceutical applications .

Case Study 2: Antimicrobial Resistance Exploration

Research has shown that specific derivatives of this compound possess activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the compound's potential as a novel therapeutic agent in treating resistant infections, addressing a critical need in modern medicine.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues arise from differences in substituent type, position, and electronic properties on the phenyl ring (Table 1).

Table 1. Structural and Molecular Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Key References
1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Cl, 4-OCH₃ C₁₂H₁₂ClNO₄ 269.69
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH C₁₁H₁₀ClNO₄ 255.65
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Cl, 3-F C₁₁H₉ClFNO₃ 257.65
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OCH₃ C₁₂H₁₂ClNO₄ 269.69
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3-NH₂, 5-Cl, 2-OH C₁₁H₁₁ClN₂O₄ 270.67

Key Observations :

  • Substituent Position : The target compound’s 3-chloro-4-methoxy configuration distinguishes it from analogues like the 5-chloro-2-hydroxy derivative , which exhibits potent antioxidant activity (1.5× ascorbic acid in DPPH assays) .
  • Functional Groups : Methoxy (electron-donating) vs. hydroxyl (acidic/proton-donating) groups influence solubility and reactivity. For instance, hydroxyl-containing derivatives show higher antioxidant efficacy due to radical scavenging .

Example :

  • The 5-chloro-2-hydroxyphenyl derivative is synthesized via nitration followed by catalytic hydrogenation to introduce amino groups .
  • Methoxy groups are introduced using alkylating agents like methyl iodide under basic conditions .

Physicochemical Properties

Table 2. Predicted Collision Cross-Section (CCS) of the Target Compound

Adduct m/z CCS (Ų)
[M+H]⁺ 270.05275 155.9
[M+Na]⁺ 292.03469 167.7
[M-H]⁻ 268.03819 156.9

Data from .

  • Solubility : Carboxylic acid moiety improves aqueous solubility, critical for bioavailability.

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-98-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a chloro and methoxy group on the phenyl moiety. The molecular formula is C12H12ClNO4C_{12}H_{12}ClNO_4, and its structure can be represented as follows:

ComponentDescription
Molecular Formula C12H12ClNO4C_{12}H_{12}ClNO_4
CAS Number 63674-98-6
Molecular Weight 273.68 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.73 to 20.2 µM against different cancer types, including breast cancer and gastric carcinoma .

Table 1: Anticancer Activity of Related Pyrrolidine Derivatives

Compound NameCell LineIC50 (µM)
N′-(5-nitrothiophen-2-yl)methylene derivativePanc-1 (Pancreatic)~5
N′-(3,4-dichlorobenzylidene) derivativeMCF-7 (Breast)0.73 - 2.38
N′-(1-(4-aminophenyl)ethylidene) derivativeOCUM-2MD3 (Gastric)88

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and migration. For example, the inhibition of EGFR tyrosine kinase has been noted in related studies, suggesting a possible pathway for therapeutic intervention in cancers that are driven by growth factor signaling .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The antioxidant capacity was assessed using the Ferric Reducing Ability of Plasma (FRAP) assay, where certain derivatives showed a higher reducing power compared to standard antioxidants like protocatechuic acid . This activity suggests potential applications in preventing oxidative stress-related diseases.

Study on Pyrrolidinone-Hydrazone Derivatives

A significant study published in International Journal of Molecular Sciences evaluated various pyrrolidinone-hydrazone derivatives, including those related to our compound. The findings indicated that these derivatives could effectively inhibit cancer cell migration and proliferation, particularly in pancreatic and breast cancer models .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, which have been optimized to enhance yields and purity for biological testing. The synthesis routes often include the formation of the pyrrolidine ring followed by selective substitution reactions to introduce the chloro and methoxy groups .

Q & A

Q. What are the established synthetic routes for preparing 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A common method involves condensation of substituted aniline derivatives with cyclic anhydrides. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by cyclization . Adjusting reaction conditions (e.g., temperature, solvent) and using catalysts (e.g., sulfuric acid for esterification) can enhance yield.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and ring structure.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated in studies of related pyrrolidine derivatives .

Q. What biological activities are hypothesized for this compound based on structural analogs?

Analogous pyrrolidine derivatives exhibit antimicrobial, antifungal, and enzyme inhibitory properties. For instance, pyrazole-pyrrolidine hybrids have been studied for their interaction with biological targets like PYCR1 (pyrroline-5-carboxylate reductase 1), which is involved in proline metabolism .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low reactivity of the 3-Chloro-4-methoxyphenyl substituent during synthesis?

  • Catalyst selection : Palladium or copper catalysts improve cyclization efficiency in heterocyclic systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while toluene may reduce side reactions .
  • Temperature control : Gradual heating prevents decomposition of thermally sensitive intermediates .

Q. What strategies resolve discrepancies in NMR data between synthesized batches?

  • Purity assessment : Use HPLC or LC-MS to detect impurities or unreacted starting materials.
  • Crystallographic validation : Single-crystal X-ray diffraction can confirm structural consistency and rule out polymorphic variations .
  • Isotopic labeling : ¹⁵N or ¹³C-labeled analogs may clarify ambiguous peaks in complex spectra.

Q. How do steric and electronic effects of the 3-Chloro-4-methoxyphenyl group influence the compound’s reactivity?

  • Steric hindrance : The bulky chloro-methoxy substituent may slow nucleophilic attacks on the pyrrolidone ring.
  • Electronic effects : The electron-withdrawing chlorine atom increases electrophilicity of the carbonyl group, facilitating reactions like amide bond formation . Computational modeling (e.g., DFT) can quantify these effects.

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

  • Chiral resolution : Use chiral auxiliaries or chromatography with chiral stationary phases.
  • Asymmetric catalysis : Enantioselective synthesis methods, such as those employed for (3R)-configured pyrrolidine derivatives, can be adapted .
  • Crystallization-induced dynamic resolution (CIDR) may enhance enantiomeric excess .

Methodological Considerations

  • Contradiction analysis : When literature reports conflicting data (e.g., varying melting points), cross-validate results using orthogonal techniques like DSC (differential scanning calorimetry) and TGA .
  • Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) rigorously, as minor variations can significantly impact outcomes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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